(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with methoxycarbonyl thionyl chloride: This method involves the reaction of 3-fluorophenylboronic acid with methoxycarbonyl thionyl chloride to produce 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid.
Reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride: This method involves the reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride, followed by deoxygenation to generate the target product.
Industrial Production Methods
The industrial production of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group.
3-Fluoro-5-methylphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group and has a methyl group instead.
3-Carbamoyl-5-fluorophenyl boronic acid: Similar in structure but has a carbamoyl group instead of the methoxycarbonyl group.
Uniqueness
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPAOLDBQTBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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